![molecular formula C22H25N3O2 B5676588 1-methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676588.png)
1-methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one involves multi-step pathways that start from basic organic or heterocyclic compounds. For instance, similar compounds have been synthesized starting from 2-nitroaniline, utilizing FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis for characterization (Guillon et al., 2020). Additionally, methodologies involving nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes followed by reduction and cyclization have been employed for the synthesis of related spirocyclic compounds (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using advanced spectroscopic techniques. The structure features a spiro framework that integrates a pyridinyl group and a diazaspiro decanone core, making it a significant scaffold in heterocyclic chemistry. The X-ray crystallography has been pivotal in determining the precise geometry and conformation of similar spiro compounds, providing insight into their spatial arrangement and potential interaction with biological targets (Pardali et al., 2021).
Chemical Reactions and Properties
Compounds with the 1,8-diazaspiro[4.5]decan-2-one core exhibit a range of chemical behaviors, including the ability to undergo further functionalization through reactions such as reductive amination and amidation. Their reactivity is influenced by the presence of methyl and phenyl substituents, which can alter their electronic and steric properties, affecting their chemical reactivity and interaction with various reagents (Shukla et al., 2016).
properties
IUPAC Name |
1-methyl-3-phenyl-8-(2-pyridin-4-ylacetyl)-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-24-21(27)19(18-5-3-2-4-6-18)16-22(24)9-13-25(14-10-22)20(26)15-17-7-11-23-12-8-17/h2-8,11-12,19H,9-10,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLFPVWUCSQZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(CC12CCN(CC2)C(=O)CC3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.